Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate
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Overview
Description
Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is a specialty chemical compound with the molecular formula C14H11NO2S2 and a molecular weight of 289.37 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is known for its unique blend of reactivity and stability, making it valuable in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate typically involves the reaction of 5-benzyl-2-thiophenecarboxylic acid with methyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity is exploited in biological systems to modify proteins and other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-benzyl-2-thiophenecarboxylate: Lacks the isothiocyanate group, making it less reactive in certain applications.
Methyl 5-benzyl-2-isothiocyanatothiophene-3-sulfonate: Contains a sulfonate group instead of a carboxylate group, altering its solubility and reactivity.
Methyl 5-benzyl-2-isothiocyanatothiophene-3-acetate: Features an acetate group, which can influence its chemical behavior and applications.
Uniqueness
Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is unique due to its combination of the isothiocyanate and carboxylate functional groups, which provide a distinct set of reactivity and stability characteristics. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
IUPAC Name |
methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-17-14(16)12-8-11(19-13(12)15-9-18)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUGJYHYPFQXMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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